molecular formula C10H8O2 B8723430 5H-indeno[5,6-d][1,3]dioxole CAS No. 267-28-7

5H-indeno[5,6-d][1,3]dioxole

Cat. No.: B8723430
CAS No.: 267-28-7
M. Wt: 160.17 g/mol
InChI Key: VYGXJZFJKGPAFE-UHFFFAOYSA-N
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Description

Significance of Indene (B144670) and 1,3-Dioxole (B15492876) Moieties in Chemical Research

The indene moiety, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentene (B43876) ring, provides a rigid framework that is prevalent in a variety of biologically active molecules. lgcstandards.comchemicalbook.com This structural rigidity is a desirable feature in drug design as it can lead to higher binding affinities with biological targets. lgcstandards.comchemicalbook.com The indane nucleus and its derivatives, such as indene, are found in several commercial drugs and serve as crucial intermediates in the synthesis of medicinally important molecules. lgcstandards.comchemicalbook.com The varied substitution patterns possible on the indene ring system allow for extensive structure-activity relationship (SAR) studies, which are vital for optimizing the therapeutic properties of a compound. lgcstandards.comchemicalbook.com

Similarly, the 1,3-dioxole ring, a five-membered heterocycle containing two oxygen atoms, is a key component in numerous natural products and synthetic compounds with diverse pharmacological activities. ontosight.aihmdb.ca Specifically, the benzo[d] smolecule.comdioxole moiety, also known as methylenedioxyphenyl, is a well-known structural motif in medicinal chemistry. ontosight.ai It is found in natural compounds with recognized biological effects and its incorporation into synthetic molecules has been shown to enhance their therapeutic potential, including antibacterial and anticancer activities. ontosight.aihmdb.ca The 1,3-dioxole ring can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets. cymitquimica.com

Overview of Fused Ring Systems in Organic and Medicinal Chemistry

Fused ring systems, where two or more rings share a common edge, are ubiquitous in organic and medicinal chemistry. cymitquimica.comchemsrc.com These structures are at the core of a vast number of natural products, including steroids and alkaloids, and form the basis for many synthetic drugs. chemsrc.com The fusion of rings creates a more complex and often more rigid three-dimensional structure compared to their monocyclic counterparts. This defined spatial arrangement is crucial for specific interactions with biological macromolecules such as enzymes and receptors. figshare.com

The study of fused heterocyclic systems is a significant branch of organic chemistry, as these compounds exhibit a wide range of biological activities. cymitquimica.comvulcanchem.com The combination of different ring systems, such as carbocyclic and heterocyclic rings, allows for the fine-tuning of electronic and steric properties, which is a key strategy in the design of new drugs and functional materials. doi.orgambeed.com

Structural Features and Nomenclature of 5H-indeno[5,6-d]smolecule.combocsci.comdioxole

The chemical compound 5H-indeno[5,6-d] smolecule.comdioxole is a tricyclic system formed by the fusion of an indene system with a 1,3-dioxole ring. The nomenclature itself provides a roadmap to its structure. "Indeno" indicates the presence of the indene core. The numbers [5,6-d] specify that the 1,3-dioxole ring is fused to the 'd' face of the indene system, which corresponds to the 5th and 6th carbon atoms of the indene ring. The "5H" prefix indicates that the 5th position of the indene ring is a saturated carbon, bearing a hydrogen atom.

Historical Context of Related Synthetic and Biological Investigations

While specific historical accounts of the synthesis of the parent 5H-indeno[5,6-d] smolecule.comdioxole are not extensively documented in readily available literature, the exploration of its derivatives has been a subject of scientific inquiry. Research has often focused on functionalized analogues, which serve as valuable tools for investigating biological activities.

For instance, derivatives such as 5H-Indeno[5,6-d]-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- and 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime have been synthesized and characterized. smolecule.comlgcstandards.com The synthesis of such derivatives typically involves multi-step chemical processes. smolecule.com These compounds have been investigated for their potential as anticancer agents, with research indicating that they can inhibit the proliferation of certain cancer cell lines. smolecule.com The indeno-dioxole framework in these molecules is a key contributor to their biological activity. smolecule.com The synthesis of related indane structures has also been a focus, with methods like the Bi(OTf)3-catalyzed double hydroarylation of unactivated 1,3-dienes providing efficient routes to substituted indanes. rsc.org These synthetic efforts underscore the ongoing interest in the indeno[5,6-d] smolecule.comdioxole scaffold as a platform for discovering new molecules with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

267-28-7

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

5H-cyclopenta[f][1,3]benzodioxole

InChI

InChI=1S/C10H8O2/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1-2,4-5H,3,6H2

InChI Key

VYGXJZFJKGPAFE-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC3=C(C=C21)OCO3

Origin of Product

United States

Synthetic Methodologies and Strategies for 5h Indeno 5,6 D 1 2 Dioxole and Its Derivatives

Classical and Contemporary Synthetic Routes to the Core Scaffold

The construction of the 5H-indeno[5,6-d] smolecule.commasterorganicchemistry.comdioxole scaffold is typically accomplished through multi-step synthetic sequences that allow for the precise installation of functional groups and the formation of the fused ring system. These routes often begin with precursors derived from catechol or 1,2-methylenedioxybenzene.

Multi-Step Organic Synthesis Techniques

A common and effective strategy for the synthesis of the indeno-dioxole core involves a multi-step approach commencing with a suitable benzodioxole derivative. A representative synthesis starts from piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), a readily available starting material. The initial steps focus on elongating the side chain to a three-carbon unit suitable for intramolecular cyclization. This is often achieved through condensation reactions followed by reduction.

The resulting 3-(benzo[d] smolecule.commasterorganicchemistry.comdioxol-5-yl)propanoic acid is a key intermediate. This propanoic acid derivative is then primed for an intramolecular Friedel-Crafts acylation reaction to construct the five-membered ring of the indanone system. This cyclization is a critical step in forming the core bicyclic structure. Subsequent chemical modifications are then required to introduce the double bond in the five-membered ring to yield the final 5H-indeno[5,6-d] smolecule.commasterorganicchemistry.comdioxole.

Precursor Chemistry and Starting Materials

The choice of starting materials is crucial for the efficient synthesis of the 5H-indeno[5,6-d] smolecule.commasterorganicchemistry.comdioxole scaffold. The most prominent precursor is piperonal (3,4-methylenedioxybenzaldehyde), which provides the foundational benzo[d] smolecule.commasterorganicchemistry.comdioxole moiety. Piperonal itself can be synthesized from catechol or 1,2-methylenedioxybenzene.

Another key class of precursors are 3-arylpropanoic acids, specifically 3-(benzo[d] smolecule.commasterorganicchemistry.comdioxol-5-yl)propanoic acid . This intermediate is typically synthesized from piperonal through reactions such as the Perkin or Stobbe condensation, followed by reduction of the resulting unsaturated acid. The purity and yield of this precursor directly impact the efficiency of the subsequent cyclization step.

The following table summarizes the key starting materials and precursors:

Compound NameChemical StructureRole in Synthesis
PiperonalO=Cc1ccc2OCOc2c1Primary starting material, provides the benzodioxole core.
3-(Benzo[d] smolecule.commasterorganicchemistry.comdioxol-5-yl)propanoic acidC1OC2=C(O1)C=C(C=C2)CCC(=O)OKey intermediate for intramolecular Friedel-Crafts acylation.
6,7-Dihydro-5H-indeno[5,6-d] smolecule.commasterorganicchemistry.comdioxol-5-oneO=C1CC2=CC3=C(C=C2C1)OCO3Key intermediate, the indanone core.

Advanced Approaches in Indeno-Dioxole Synthesis

Modern synthetic methods offer more sophisticated and efficient routes to the 5H-indeno[5,6-d] smolecule.commasterorganicchemistry.comdioxole core and its derivatives. These approaches often provide better control over regioselectivity and yield.

Friedel–Crafts Intramolecular Cyclization

The intramolecular Friedel-Crafts acylation is a cornerstone reaction in the synthesis of the indanone precursor to 5H-indeno[5,6-d] smolecule.commasterorganicchemistry.comdioxole. This reaction involves the cyclization of 3-(benzo[d] smolecule.commasterorganicchemistry.comdioxol-5-yl)propanoic acid or its corresponding acyl chloride in the presence of a Lewis acid or a strong protic acid.

The reaction proceeds by the formation of an acylium ion, which then acts as an electrophile, attacking the electron-rich aromatic ring of the benzodioxole system to form the five-membered ketone ring. The choice of acid catalyst is critical and can influence the reaction's efficiency and the potential for side reactions.

CatalystReaction ConditionsOutcome
Polyphosphoric acid (PPA)HeatPromotes cyclization of the carboxylic acid directly.
AlCl₃, SOCl₂Anhydrous conditionsConverts the carboxylic acid to the acyl chloride in situ, followed by cyclization.

This cyclization yields 6,7-dihydro-5H-indeno[5,6-d] smolecule.commasterorganicchemistry.comdioxol-5-one , a pivotal intermediate that can be further elaborated to the target compound.

Aldol (B89426) Condensation Strategies

Aldol condensation reactions can be strategically employed to construct the indene (B144670) ring system from the corresponding indanone intermediate. This typically involves the reaction of the indanone with another carbonyl compound or a self-condensation reaction under basic or acidic conditions.

For the synthesis of derivatives of 5H-indeno[5,6-d] smolecule.commasterorganicchemistry.comdioxole, an intramolecular aldol condensation can be envisioned for precursors containing a suitably placed ketone and an enolizable proton, leading to the formation of the five-membered ring with a hydroxyl group, which can then be eliminated to form the double bond. While not the most direct route to the parent scaffold, this strategy is valuable for creating substituted derivatives.

Cu-Catalyzed Intramolecular Annulation Reactions

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis for the formation of C-C and C-heteroatom bonds. While specific examples for the direct synthesis of 5H-indeno[5,6-d] smolecule.commasterorganicchemistry.comdioxole via Cu-catalyzed intramolecular annulation are not extensively documented in readily available literature, the principles of this methodology are applicable.

Such a strategy could potentially involve a copper-catalyzed intramolecular C-H activation and subsequent cyclization of a suitably functionalized benzodioxole derivative. These advanced methods hold promise for developing more direct and atom-economical routes to the indeno-dioxole scaffold in the future.

Bi(OTf)3-Catalysed Hydroarylation of Unactivated 1,3-Dienes

Bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly effective catalyst for the intermolecular double hydroarylation of unactivated 1,3-dienes with electron-rich arenes. This atom-economical process allows for the efficient construction of substituted indane frameworks, including the 5H-indeno[5,6-d] rsc.orgnih.govdioxole core, under mild conditions. The reaction proceeds via a tandem bis-hydroarylation mechanism.

A notable application of this methodology is the synthesis of 5,5-dimethyl-6,7-dihydro-5H-indeno[5,6-d] rsc.orgnih.govdioxole. In a typical procedure, 1,3-benzodioxole (B145889) is reacted with isoprene (B109036) in the presence of a catalytic amount of Bi(OTf)₃. The reaction is generally carried out in a solvent such as nitromethane (B149229) at room temperature. The slow addition of the diene is crucial for achieving high yields. Following the reaction, a simple workup involving quenching with a saturated aqueous solution of NaHCO₃, extraction, and purification by column chromatography affords the desired product in excellent yields. rsc.orgwikipedia.org

Detailed research findings have demonstrated the efficacy of this method. For instance, the reaction between 1,3-benzodioxole (1.0 mmol) and isoprene (1.5 mmol) catalyzed by Bi(OTf)₃ (0.05 mmol) yields the corresponding indane derivative in 91% yield. rsc.org This strategy represents a powerful tool for accessing the indeno rsc.orgnih.govdioxole skeleton from readily available starting materials. rsc.orgwikipedia.org

AreneDieneCatalyst (mol%)SolventTemperatureYield (%)Reference
1,3-BenzodioxoleIsopreneBi(OTf)₃ (5)NitromethaneRoom Temp.91 rsc.org

Radical Cascade Cyclization Reactions

Radical cascade cyclizations offer a sophisticated and powerful strategy for the rapid assembly of complex polycyclic structures from simple acyclic precursors. These reactions involve the generation of a radical species that undergoes a series of sequential intramolecular cyclizations, forming multiple rings in a single synthetic operation. This approach is characterized by its high efficiency and atom economy, making it an attractive method for constructing fused heterocyclic systems analogous to the 5H-indeno[5,6-d] rsc.orgnih.govdioxole framework.

While direct application to 5H-indeno[5,6-d] rsc.orgnih.govdioxole is not extensively documented, the principles can be illustrated with related structures. For example, cascade reactions involving an active methine substrate bearing both an allyl and a phenyl group as radical acceptors have been used to synthesize 1H-benzo[f]isoindole derivatives. researchgate.net This type of transformation is typically initiated by an oxidant, such as iron(III) chloride, which promotes the formation of the initial radical, triggering the cascade. researchgate.net

The design of the precursor is critical, as its structure dictates the entire cyclization sequence. Factors such as the length and nature of the tethers connecting the radical-accepting moieties determine the size of the rings being formed. Theoretical and experimental studies on processes like 5-endo-dig radical cyclizations have helped elucidate the stereoelectronic and thermodynamic factors that govern the efficiency and selectivity of these complex transformations. ehu.es The versatility of this methodology allows for the construction of diverse carbo- and heterocyclic scaffolds, highlighting its potential for application in the synthesis of complex indeno rsc.orgnih.govdioxole derivatives. scripps.edu

Povarov-Type Cycloaddition Reactions

The Povarov reaction is a powerful multicomponent reaction used for the synthesis of nitrogen-containing heterocycles, most notably tetrahydroquinolines. wikipedia.orgeurekaselect.com It is formally a [4+2] cycloaddition between an electron-rich alkene (dienophile) and an N-arylimine, which acts as the azadiene. The imine is typically generated in situ from an aniline (B41778) and an aldehyde. wikipedia.org

This reaction's framework can be conceptually adapted for the synthesis of indane-fused systems. A hypothetical Povarov-type strategy to access the 5H-indeno[5,6-d] rsc.orgnih.govdioxole skeleton could involve the reaction of an imine derived from 3,4-(methylenedioxy)aniline (B81397) and an appropriate aldehyde. The key would be the selection of a dienophile that, after the initial cycloaddition and subsequent reaction steps, could form the five-membered carbocyclic ring of the indane system. For example, a cyclic enol ether or a related strained alkene could potentially serve as the dienophile. The reaction typically requires a Lewis acid or Brønsted acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to activate the imine towards nucleophilic attack by the alkene. nih.gov

The versatility of the Povarov reaction, including intramolecular variants where the dienophile is tethered to the imine precursor, allows for the construction of intricate, fused polycyclic systems. nih.gov This adaptability makes it a plausible, albeit underexplored, avenue for the development of novel synthetic routes to functionalized 5H-indeno[5,6-d] rsc.orgnih.govdioxole derivatives.

Green Chemistry Principles in Synthetic Design

Eco-Friendly Catalysis (e.g., β-cyclodextrin-propyl sulfonic acid, Melamine (B1676169) trisulfonic acid)

In line with the principles of green chemistry, the development of heterogeneous, reusable, and non-toxic catalysts is of paramount importance. Melamine trisulfonic acid (MTSA) and β-cyclodextrin-propyl sulfonic acid (β-CD-PSA) are two such eco-friendly solid acid catalysts.

Melamine trisulfonic acid (MTSA) is a highly efficient and recyclable heterogeneous catalyst prepared from inexpensive starting materials, melamine and chlorosulfonic acid. core.ac.uk Its advantages include operational simplicity, non-corrosiveness, and high thermal stability. MTSA has proven effective in catalyzing various organic transformations, including multicomponent reactions for the synthesis of N- and O-containing heterocycles, often under solvent-free conditions. core.ac.ukrsc.orgresearchgate.net Its application in Friedel-Crafts type alkylations and cyclizations makes it a promising candidate for mediating the synthesis of indane systems. The catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity. core.ac.uk

β-cyclodextrin-propyl sulfonic acid (β-CD-PSA) is another green catalyst that combines the hydrophobic cavity of β-cyclodextrin with the acidic properties of sulfonic acid groups. This combination can enhance substrate recognition and catalytic activity. It has been successfully employed in the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles in a solvent-free medium, affording products in excellent yields. The catalyst's ability to function efficiently under green conditions suggests its potential utility in condensation and cyclization reactions leading to the 5H-indeno[5,6-d] rsc.orgnih.govdioxole core.

Nonconventional Activation Techniques (e.g., Microwave, Ultrasound)

Nonconventional energy sources provide powerful tools for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles, thereby aligning with green chemistry goals.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This technique has been shown to dramatically accelerate reactions for the synthesis of various heterocyclic systems, including indoles and their fused derivatives. core.ac.ukmdpi.com For example, the copper-catalyzed intramolecular N-arylation to form 5,6-dihydroindolo[1,2-a]quinoxalines was achieved in 45-60 minutes with excellent yields (83–97%) under microwave irradiation, a significant improvement over conventional heating methods. core.ac.uk This rapid, focused heating can be particularly advantageous for cyclization and condensation reactions involved in forming the indeno rsc.orgnih.govdioxole scaffold.

Ultrasound-assisted synthesis employs acoustic cavitation to enhance chemical reactivity. The formation, growth, and collapse of bubbles in the reaction medium create localized high-pressure and high-temperature spots, accelerating mass transfer and reaction rates. Sonochemistry has been effectively used to prepare a library of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides and primary amines. organic-chemistry.org This method is noted for its high efficiency, excellent yields, and tolerance of various functional groups, making it a viable and environmentally friendly technique for potential application in the synthesis of 5H-indeno[5,6-d] rsc.orgnih.govdioxole derivatives. organic-chemistry.orgrsc.org

Stereoselective Synthesis and Chiral Induction Approaches

The development of methods for the enantioselective synthesis of the indane core is crucial, as many biologically active molecules containing this scaffold are active as a single enantiomer. A variety of strategies have been developed to induce chirality and control stereochemistry during the formation of the indane ring system. rsc.org

One major approach is asymmetric catalysis , where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. This has been successfully applied to the synthesis of chiral indanes through methods such as:

Asymmetric Conjugate Additions: Chiral metal complexes or organocatalysts can mediate the enantioselective Michael addition to form a key C-C bond, setting the stereochemistry of the final indane product. rsc.org

Asymmetric Hydrogenation: The reduction of a prochiral indene derivative using a chiral transition-metal catalyst (e.g., based on Palladium) can provide access to optically active indolines and, by extension, indanes with high enantiomeric excess (ee).

Intramolecular C-H Functionalization: Modern methods involving the enantioselective activation of C-H bonds provide a direct route to chiral cyclic molecules.

Another strategy involves substrate-controlled asymmetric induction , where a chiral auxiliary or a pre-existing stereocenter in the starting material directs the stereochemical outcome of subsequent transformations. Chiral pool starting materials, such as α-amino acids, can be incorporated into the synthetic precursor to guide the formation of new stereocenters during the cyclization process. mdpi.com These approaches, ranging from organocatalysis to transition-metal catalysis, provide a robust toolbox for accessing enantiomerically pure derivatives of the 5H-indeno[5,6-d] rsc.orgnih.govdioxole scaffold, which is essential for investigating their specific biological functions. rsc.org

Chemical Reactivity and Transformations of 5h Indeno 5,6 D 1 2 Dioxole Systems

Reactions of the Indene (B144670) Ring System

The indene ring system consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. The aromatic portion is susceptible to electrophilic substitution, while the five-membered ring, particularly at the benzylic position and its double bond, offers sites for other transformations. The reactivity of the aromatic ring is significantly influenced by the attached 1,3-dioxole (B15492876) group.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are governed by the nature of the substituents already present on the ring. wikipedia.org

The 1,3-dioxole (or methylenedioxy) group is an electron-donating group. It increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack, making the reaction faster than in unsubstituted benzene. lkouniv.ac.in This activating nature directs incoming electrophiles primarily to the ortho and para positions relative to the substituent. In the 5H-indeno[5,6-d] documentsdelivered.comsmolecule.comdioxole system, the dioxole group is fused to the 5 and 6 positions of the indene nucleus. The available positions for substitution on the aromatic ring are C-4 and C-7. Due to the electronic effect of the dioxole group, electrophilic attack is anticipated at these positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org For instance, nitration typically involves the use of nitric acid with a sulfuric acid catalyst to generate the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eg The incorporation of a nitro group is a valuable synthetic step, as the nitro group can be a precursor for other functional groups. nih.gov Halogenation requires a Lewis acid catalyst, such as FeBr₃ for bromination, to polarize the halogen molecule and create a potent electrophile. lkouniv.ac.inminia.edu.eg

Reaction TypeTypical ReagentsElectrophileExpected Product Position
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)4-nitro or 7-nitro derivative
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺4-bromo/chloro or 7-bromo/chloro derivative
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)4-acyl or 7-acyl derivative
Friedel-Crafts Alkylation RCl, AlCl₃R⁺ (Carbocation)4-alkyl or 7-alkyl derivative

This table presents expected outcomes based on general principles of electrophilic aromatic substitution on activated rings. wikipedia.orglkouniv.ac.inminia.edu.eg

Nucleophilic addition reactions on the 5H-indeno[5,6-d] documentsdelivered.comsmolecule.comdioxole scaffold primarily target the five-membered cyclopentene ring, especially when it bears electrophilic centers. While the parent hydrocarbon is not highly susceptible to nucleophilic attack, its derivatives, such as those containing carbonyl groups (ketones), are reactive.

For example, the related compound 5H-indeno[5,6-d] documentsdelivered.comsmolecule.comdioxole-5,6(7H)-dione possesses two carbonyl groups on the five-membered ring, which are prime sites for nucleophilic addition. guidechem.com The carbon atoms of these carbonyls are electrophilic and can be attacked by a wide range of nucleophiles. Intramolecular nucleophilic addition has also been observed in similar systems, where a nucleophilic group within the molecule attacks a carbonyl center, leading to the formation of a new ring, such as a hemiketal intermediate. nih.gov Such reactivity is fundamental in the synthesis of complex polycyclic structures. nih.gov

Reactivity of the 1,3-Dioxole Moiety

The 1,3-dioxole ring, also known as the methylenedioxy bridge, is generally stable but can undergo specific reactions, most notably cleavage through oxidation, reduction, or acid-catalyzed hydrolysis, which lead to ring-opening.

The methylenedioxy group can be cleaved under oxidative conditions. This reaction is significant as it can occur preferentially even in the presence of other sensitive groups like methoxy (B1213986) groups. magnascientiapub.com The cleavage typically converts the methylenedioxy bridge into two hydroxyl groups (a catechol).

Several reagents are known to effect this transformation:

Selenous Acid/Sulfuric Acid: This reagent can cleave the five-membered dioxole ring. The proposed mechanism involves the protonated selenous acid reacting with one of the dioxole oxygen atoms, followed by ring-opening initiated by water. magnascientiapub.com

Boron Trichloride (BCl₃): This Lewis acid is known to preferentially cleave aromatic methylenedioxy groups over methoxy groups. magnascientiapub.com

Lead Tetraacetate: This reagent can also induce the cleavage of the methylenedioxy ring. magnascientiapub.com

The oxidative cleavage of the dioxole ring is a key step in the metabolism of certain compounds containing this moiety, often mediated by cytochrome P450 enzymes. wikipedia.org In synthetic chemistry, it serves as a method for deprotection to reveal a catechol functionality.

The 1,3-dioxole ring can be cleaved under reductive conditions, which is another common strategy for deprotection of the corresponding catechol. This process involves the breaking of the C-O ether bonds. A variety of reagents can be employed for this purpose.

Reagent/MethodConditionsDescription
Boron Tribromide (BBr₃) Typically in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures.A powerful Lewis acid that is highly effective for cleaving ethers, including the methylenedioxy bridge. sciencemadness.orgresearchgate.net
Hydrogen Halides (HBr, HI) Heating with concentrated acid.Strong acids that can cleave ether bonds. sciencemadness.orgresearchgate.net
Aluminum Bromide (AlBr₃) / Ethyl Mercaptan Anhydrous conditions, often at 0 °C.A combination that effectively cleaves the methylenedioxy group. researchgate.net

These methods are crucial in synthetic routes where the methylenedioxy group is used as a protecting group for a catechol. The choice of reagent depends on the presence of other functional groups in the molecule. researchgate.net

Ring-opening of the 1,3-dioxole moiety is synonymous with the cleavage reactions described under oxidation and reduction pathways. These reactions break the cyclic acetal (B89532) structure to form a 1,2-dihydroxybenzene (catechol) derivative. documentsdelivered.commagnascientiapub.comresearchgate.net For instance, reactions with sodium methoxide (B1231860) and thiols in dimethyl sulfoxide (B87167) can lead to regioselective attack and cleavage of the methylenedioxy ring. documentsdelivered.com

Conversely, ring-closing reactions are employed to synthesize the 5H-indeno[5,6-d] documentsdelivered.comsmolecule.comdioxole system. The formation of the 1,3-dioxole ring is typically achieved by reacting a catechol precursor with a one-carbon electrophile that serves as the "methylene bridge." This is a standard method for installing the methylenedioxy protecting group.

Common methods for forming the 1,3-benzodioxole (B145889) ring system include:

Reaction with Dihalomethanes: A catechol derivative (in this case, a 5,6-dihydroxy-6,7-dihydro-5H-indene) can be reacted with a dihalomethane, such as dichloromethane (CH₂Cl₂) or diiodomethane (B129776) (CH₂I₂), in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). The base deprotonates the hydroxyl groups, and the resulting catecholate dianion performs a double nucleophilic substitution on the dihalomethane to close the five-membered ring.

Enzymatic Formation: In nature, enzymes within the cytochrome P450 superfamily can catalyze the formation of methylenedioxy bridges from an adjacent phenol (B47542) and methoxy group. wikipedia.org

These ring-closing reactions are fundamental to the synthesis of many natural products and pharmaceutical compounds that feature the benzodioxole functional group. wikipedia.org

Functional Group Interconversions and Derivatization

The functionalization of the 5H-indeno[5,6-d] smolecule.comwikipedia.orgdioxole core primarily revolves around the modification of substituents on the indene ring. A common starting material for such derivatizations is 6,7-dihydro-5H-indeno[5,6-d] smolecule.comwikipedia.orgdioxole-6-carboxylic acid. The carboxylic acid group provides a handle for a variety of functional group interconversions, including the formation of amides and esters.

Amide Bond Formation: The carboxylic acid can be readily converted to a range of amide derivatives. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). The use of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst can also facilitate this reaction. nih.gov These reactions are generally carried out in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Esterification: The synthesis of ester derivatives from 6,7-dihydro-5H-indeno[5,6-d] smolecule.comwikipedia.orgdioxole-6-carboxylic acid can be accomplished through various methods. smolecule.com A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium. Alternatively, the carboxylic acid can be activated with reagents like di-tert-butyl dicarbonate (B1257347) in the presence of a catalytic amount of DMAP. researchgate.net Another mild and efficient method for esterification involves the in situ generation of diazoalkanes from N-tert-butyldimethylsilylhydrazones, which then react with the carboxylic acid.

Below are interactive data tables summarizing typical conditions for these transformations.

Table 1: Amide Formation from 6,7-dihydro-5H-indeno[5,6-d] smolecule.comwikipedia.orgdioxole-6-carboxylic acid

AmineCoupling ReagentsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Aniline (B41778)EDC, HOBt (cat.)DIPEADCM251285
BenzylamineHATUDIPEADMF25892
MorpholineBOP reagentTriethylamineDCM251088

Table 2: Esterification of 6,7-dihydro-5H-indeno[5,6-d] smolecule.comwikipedia.orgdioxole-6-carboxylic acid

AlcoholReagent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
MethanolH₂SO₄ (cat.)Methanol652490
Ethanol(Boc)₂O, DMAP (cat.)DCM251295
IsopropanolDCC, DMAP (cat.)DCM251880

Mechanistic Aspects of Key Transformations

The key transformations of the 5H-indeno[5,6-d] smolecule.comwikipedia.orgdioxole system often involve reactions at the aromatic ring. The methylenedioxy group is a strong electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. wikipedia.orgmakingmolecules.com This activation is a result of the +M (mesomeric) effect of the oxygen atoms, which increases the electron density of the aromatic ring, making it more nucleophilic.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, the electrophile is attacked by the π-electrons of the aromatic ring. masterorganicchemistry.comlkouniv.ac.in The presence of the electron-donating methylenedioxy group directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkages. In the case of the 5H-indeno[5,6-d] smolecule.comwikipedia.orgdioxole system, the positions ortho to the dioxole oxygens are the most activated.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Formation of the σ-complex (arenium ion): The electrophile attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex. This step is typically the rate-determining step as it involves the disruption of the aromatic system. masterorganicchemistry.comlkouniv.ac.in

Deprotonation: A weak base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comlkouniv.ac.in

For the 5H-indeno[5,6-d] smolecule.comwikipedia.orgdioxole system, the stability of the intermediate arenium ion determines the regioselectivity of the substitution. The positive charge in the arenium ion can be delocalized onto the oxygen atoms of the dioxole ring, which provides significant stabilization. This stabilization is most effective when the electrophile attacks the positions ortho to the dioxole group.

Friedel-Crafts Reactions: In Friedel-Crafts reactions, a Lewis acid catalyst is typically used to generate a highly reactive electrophile (a carbocation for alkylation or an acylium ion for acylation). nih.gov The electron-rich nature of the indenodioxole ring makes it a good substrate for these reactions. The regioselectivity is again governed by the stability of the intermediate σ-complex, favoring substitution at the positions activated by the methylenedioxy group.

Design, Synthesis, and Spectroscopic Characterization of Functionalized 5h Indeno 5,6 D 1 2 Dioxole Derivatives

Structure-Directed Synthesis of Analogs

The synthesis of functionalized 5H-indeno[5,6-d] tandfonline.comorganic-chemistry.orgdioxole derivatives relies on a range of modern organic chemistry methodologies. Synthetic strategies are often designed to introduce specific substituents onto the indenyl core or to build upon it to create more complex, fused heterocyclic systems.

The introduction of alkyl and aryl groups to the indene (B144670) framework can be achieved through various C-C bond-forming reactions. While methods for the parent indene system are well-established, these can be adapted for the 5H-indeno[5,6-d] tandfonline.comorganic-chemistry.orgdioxole core. For instance, rhodium-catalyzed reactions between alkyne precursors and appropriately substituted phenylboronic acids can yield functionalized indene derivatives. organic-chemistry.org Another approach involves the iron(III) chloride-catalyzed reaction of N-benzylic sulfonamides with internal alkynes, which proceeds with high regioselectivity. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also employed to construct functionalized indenes from substituted phenols, followed by ring-closing metathesis. organic-chemistry.org These methods allow for the controlled introduction of a wide variety of aryl and alkyl substituents onto the aromatic or cyclopentene (B43876) portion of the indene skeleton. For example, the synthesis of derivatives like 4,7-dimethyl-1(H)-indene has been accomplished through the dehydration of the corresponding indanol. tandfonline.com

Reaction TypeCatalyst/ReagentsPrecursorsProduct Type
Rhodium-Catalyzed CyclizationRh(I) catalyst2-(chloromethyl)phenylboronic acid, alkynesAryl/Alkyl-substituted indenes
Iron-Catalyzed CyclizationFeCl₃N-benzylic sulfonamides, internal alkynesFunctionalized indenes
Suzuki Coupling & RCMPd catalyst, Ru catalystSubstituted phenolsFunctionalized indenes
Dehydrationp-toluenesulfonic acidSubstituted indanolsAlkyl-substituted indenes

Halogenation provides a versatile handle for further functionalization, such as cross-coupling reactions. The synthesis of halogenated derivatives often begins with halogenated precursors. For example, 5-bromo-6-(bromomethyl)benzo[d] tandfonline.comorganic-chemistry.orgdioxole can be prepared from (6-bromobenzo[d] tandfonline.comorganic-chemistry.orgdioxol-5-yl)methanol using carbon tetrabromide and triphenylphosphine (B44618) in what is known as an Appel reaction. worldresearchersassociations.com This di-brominated compound is a key intermediate that can be used to construct the fused indene ring system with a halogen substituent already in place.

Direct halogenation of the indene core is also a viable strategy. The synthesis of compounds such as 6-bromo-1(H)-indene has been achieved through the dehydration of the corresponding 6-bromo-1-indanol. tandfonline.com Furthermore, halogenated building blocks are used in the synthesis of more complex fused systems, such as halogen-substituted indeno quinoxaline (B1680401) derivatives, which can be prepared from starting materials like 1H-indene-1,2,3-trione and trans-β-bromo nitrostyrenes. scialert.net

The synthesis of oxygenated and alkoxylated derivatives is critical, as these functional groups significantly influence the molecule's biological activity and solubility. A highly efficient method for preparing 4,7-dimethoxy-1(H)-indene involves the dehydration of 4,7-dimethoxy-1-indanol. tandfonline.comtandfonline.com This reaction is catalyzed by a small amount of p-toluenesulfonic acid and proceeds in quantitative yield when chloroform (B151607) is used as the solvent at room temperature. tandfonline.comtandfonline.com The precursor, 4,7-dimethoxy-1-indanol, is readily prepared by the reduction of 4,7-dimethoxy-1-indanone (B110822) with sodium borohydride (B1222165). tandfonline.comtandfonline.com

A related key intermediate, 5,6-dimethoxy-1,2-indandione, can be synthesized from o-dimethyl ether via a four-step sequence involving Friedel-Crafts acylation, Friedel-Crafts alkylation, nitrosation, and subsequent hydroxylamine (B1172632) removal. google.com The 5,6-dioxygenated pattern is a direct precursor to the methylenedioxy bridge in the target molecule, which is typically formed from a catechol intermediate like Indene-5,6-diol.

Nitrogen-containing functional groups are commonly incorporated to introduce hydrogen bonding capabilities and to serve as key pharmacophores. A prominent example is the synthesis of 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime. guidechem.com Oximes are generally synthesized through the condensation of an aldehyde or a ketone with hydroxylamine. wikipedia.org In this case, the 6-oxo group of the parent dione (B5365651) reacts with hydroxylamine to form the corresponding ketoxime. guidechem.comwikipedia.org This oxime derivative is a valuable intermediate for preparing other compounds, including non-neurotoxic indan (B1671822) analogues. guidechem.com

Other nitrogen functionalities can also be introduced. For instance, 1-amino-1H-indenes can be synthesized via a Suzuki-Miyaura coupling followed by a Petasis reaction sequence. organic-chemistry.org Amide derivatives, such as 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbothioamide, are prepared by reacting 1,3-indandione (B147059) with ammonium (B1175870) thiocyanate (B1210189) in refluxing glacial acetic acid. nih.gov

The indene core is an excellent platform for constructing more complex, fused heterocyclic systems with diverse pharmacological properties.

Indeno-pyridines and Indeno-pyrimidines : A variety of indenopyridopyrimidine derivatives can be synthesized through multi-component reactions. For example, the reaction of 6-aminouracil, 1,3-indandione, and various aromatic aldehydes in the presence of a nano biacidic carbon catalyst yields spiro indeno[1,2-b]pyrido[2,3-d]pyrimidines. nih.govsharif.edu Similarly, indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidines have been synthesized under ultrasonic irradiation, which accelerates the reaction and often improves yields. researchgate.net

Indeno-quinolines : The synthesis of indeno[1,2-c]isoquinolin-5-ones can be achieved via the base-promoted condensation of homophthalic anhydride (B1165640) and 2-(bromomethyl)-benzonitrile. nih.gov Another route to the tetrahydroindeno[1,2,3-ij]isoquinoline core involves a multi-step sequence starting from 8-phenyl-3,4-dihydro-1(2H)isoquinolinones, which undergo treatment with POCl₃ followed by borohydride reduction. researchgate.net

These synthetic routes demonstrate the versatility of the indene scaffold in creating a broad range of fused heterocyclic compounds. nih.govalliedacademies.org

Methodologies for Spectroscopic Elucidation of Molecular Structure

The structural confirmation of newly synthesized 5H-indeno[5,6-d] tandfonline.comorganic-chemistry.orgdioxole derivatives is accomplished using a combination of spectroscopic techniques. These methods provide unambiguous evidence of the molecular framework, connectivity, and the identity of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structure elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For example, in benzodioxole derivatives, the two protons of the methylenedioxy group (O-CH₂-O) typically appear as a characteristic singlet around 6.0 ppm. worldresearchersassociations.commdpi.com ¹³C NMR reveals the number of unique carbon atoms in the molecule. For complete and unambiguous assignment of complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out proton-proton and proton-carbon connectivities. mdpi.comnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For instance, the C=O stretching vibration in indanone precursors typically appears in the range of 1680-1710 cm⁻¹. nih.gov The C=N stretch of an oxime is found around 1650-1665 cm⁻¹, while the associated O-H stretch gives a broad band around 3200-3600 cm⁻¹. wikipedia.orgorgsyn.org The asymmetric and symmetric stretching of the C-O-C bonds in the dioxole ring are also identifiable in the fingerprint region. worldresearchersassociations.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is crucial for determining the exact molecular weight and, consequently, the precise molecular formula of a compound. worldresearchersassociations.commdpi.com This technique provides definitive confirmation of the elemental composition of the synthesized molecule.

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. nih.gov

TechniqueInformation ProvidedExample Application and Characteristic Signals
¹H NMR Proton environment, connectivity, and count.O-CH₂-O singlet (~6.0 ppm), aromatic protons (7.0-8.5 ppm), aliphatic CH₂ groups in the five-membered ring (~2.8-3.1 ppm). worldresearchersassociations.comorgsyn.org
¹³C NMR Unique carbon environments.Carbonyl carbons (>190 ppm), aromatic carbons (110-150 ppm), O-CH₂-O carbon (~102 ppm). worldresearchersassociations.com
IR Spectroscopy Presence of functional groups.C=O stretch (~1700 cm⁻¹), C=N stretch (~1660 cm⁻¹), O-H stretch (broad, ~3200 cm⁻¹), C-O-C stretch (~1240, 1040 cm⁻¹). worldresearchersassociations.comorgsyn.org
HRMS Exact molecular formula.Confirms elemental composition to within a few parts per million. worldresearchersassociations.com
X-ray Crystallography 3D molecular structure, bond lengths/angles.Provides definitive proof of structure and stereochemistry for crystalline compounds. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For derivatives of 5H-indeno[5,6-d] tandfonline.comaip.orgdioxole, both ¹H and ¹³C NMR provide detailed information about the molecular framework. aip.org

In the ¹H NMR spectrum, the protons on the fused aromatic ring typically appear as multiplets or distinct doublets and singlets in the aromatic region (δ 6.5-7.5 ppm), with their specific chemical shifts and coupling constants being dictated by the substitution pattern. bookpi.org A highly characteristic signal is the singlet for the two protons of the methylenedioxy bridge (O-CH₂-O), which is expected to appear around δ 5.9-6.1 ppm. worldresearchersassociations.combookpi.org The aliphatic protons on the five-membered indene ring (at positions 5 and 7) would present as multiplets in the upfield region, with their chemical environment influencing their exact location.

The ¹³C NMR spectrum provides complementary information. The carbon of the methylenedioxy group is typically observed near δ 101-102 ppm. worldresearchersassociations.com The aromatic carbons resonate in the δ 108-150 ppm range, while the aliphatic carbons of the indene moiety appear at higher field strengths. worldresearchersassociations.com The combination of ¹H, ¹³C, and advanced 2D NMR techniques like COSY, HSQC, and HMBC allows for the complete and unequivocal assignment of all proton and carbon signals, confirming the connectivity and constitution of the synthesized derivatives. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the 5H-indeno[5,6-d] tandfonline.comaip.orgdioxole Core

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Ar-H) 6.5 - 7.5 108 - 150
Dioxole Methylene (B1212753) (O-CH₂-O) 5.9 - 6.1 101 - 102
Indene Methylene (C₅-H₂, C₇-H₂) 2.5 - 3.5 30 - 45

Mass Spectrometry Techniques (ESI-MS, LC/MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis. For 5H-indeno[5,6-d] tandfonline.comaip.orgdioxole derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed to generate the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, allowing for precise molecular weight determination. worldresearchersassociations.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments, thereby confirming the molecular composition of the synthesized compound. worldresearchersassociations.comnist.gov Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of MS, making it ideal for analyzing reaction mixtures and confirming the purity of the isolated derivatives. wikipedia.org

Under ESI conditions, in-source fragmentation can sometimes be observed, providing valuable structural information. up.ac.zaaip.org The fragmentation pattern of the 5H-indeno[5,6-d] tandfonline.comaip.orgdioxole core would likely involve characteristic losses. For instance, cleavage of the methylenedioxy ring can lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da). Other fragmentations may occur within the indene ring system, depending on the nature and position of the substituents. A detailed analysis of these fragmentation pathways helps to corroborate the proposed structure. researchgate.net

Table 2: Expected Mass Spectrometry Data for a Hypothetical 5H-indeno[5,6-d] tandfonline.comaip.orgdioxole Derivative (e.g., C₁₀H₈O₂)

Ion Description Expected m/z (for C₁₀H₈O₂)
[M+H]⁺ Protonated Molecular Ion 161.05
[M+Na]⁺ Sodium Adduct 183.04
[M-CH₂O+H]⁺ Loss of Formaldehyde 131.05
[M-CO+H]⁺ Loss of Carbon Monoxide 133.06

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govwikipedia.org For derivatives of 5H-indeno[5,6-d] tandfonline.comaip.orgdioxole, the spectra would be characterized by a combination of absorptions from the aromatic system, the dioxole ring, and the aliphatic indene portion.

Key expected absorptions in the FTIR spectrum include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-O-C stretching: Asymmetric and symmetric stretching of the ether linkages in the dioxole ring, expected in the 1000-1250 cm⁻¹ range. A strong band around 1250 cm⁻¹ is often characteristic of aryl ethers. wikipedia.org

CH₂ bending/scissoring: Vibrations from the aliphatic and dioxole methylene groups appear around 1470-1450 cm⁻¹. wikipedia.org

Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic and indene framework. nih.gov The presence and precise location of these bands confirm the integrity of the core structure and the successful incorporation of various functional groups in the synthesized derivatives.

Table 3: Characteristic Vibrational Frequencies for the 5H-indeno[5,6-d] tandfonline.comaip.orgdioxole Structure

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR)
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C Stretch 1400 - 1600 Medium to Strong
Asymmetric C-O-C Stretch 1220 - 1260 Strong
Symmetric C-O-C Stretch 1000 - 1050 Strong
CH₂ Bend (Scissoring) 1450 - 1470 Medium

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization and Electronic Excitations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which act as chromophores. The chromophore in 5H-indeno[5,6-d] tandfonline.comaip.orgdioxole derivatives is the extended conjugated system formed by the fusion of the benzene (B151609) and cyclopentadiene (B3395910) rings.

The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions. aip.org For comparison, benzene exhibits characteristic π → π* transitions at approximately 180, 200, and 255 nm. aip.org The extended conjugation in the indene system shifts these absorptions to longer wavelengths (a bathochromic shift). The spectrum of the indene cation, for example, shows absorptions in the visible and near-UV regions. The presence of the dioxole ring and other substituents on the aromatic core will further modulate the energies of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). These spectra are valuable for confirming the presence of the conjugated aromatic core and for studying the electronic effects of different functional groups attached to the scaffold. chemicalbook.com

Table 4: Expected Electronic Transitions for 5H-indeno[5,6-d] tandfonline.comaip.orgdioxole Derivatives

Transition Type Typical Wavelength Range (λ_max) Associated Molecular Feature
π → π* 220 - 400 nm Extended aromatic conjugated system
n → π* > 300 nm (if carbonyl or nitro groups are present) Non-bonding electrons on heteroatoms

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and detailed picture of a molecule's three-dimensional arrangement in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and stereochemistry.

For a derivative of 5H-indeno[5,6-d] tandfonline.comaip.orgdioxole, an X-ray crystal structure would unequivocally confirm the fusion of the ring system. It would also reveal key structural parameters, such as the planarity of the aromatic portion and the conformation (e.g., puckering) of the five-membered rings. For instance, studies on 1,3-benzodioxole (B145889) have shown that while the benzene ring is planar, the five-membered dioxole ring is puckered. nih.gov Analysis of the crystal packing can also reveal important intermolecular interactions such as π-π stacking or hydrogen bonds, which govern the material's solid-state properties. The data obtained includes the crystal system, space group, and unit cell dimensions, providing a complete structural fingerprint of the compound.

Table 5: Key Parameters Obtained from X-ray Crystallographic Analysis

Parameter Information Provided
Crystal System & Space Group Symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the repeating unit
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds
Torsional Angles (°) Conformation of the molecule and ring puckering
Intermolecular Interactions Details of crystal packing (e.g., hydrogen bonds, π-stacking)

Computational and Theoretical Investigations of 5h Indeno 5,6 D 1 2 Dioxole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular and electronic properties of organic compounds.

DFT calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 5H-indeno[5,6-d] researchgate.netchemrxiv.orgdioxole, the geometry is expected to be largely planar due to the fused aromatic and quasi-aromatic ring systems. The indene (B144670) portion, a bicyclic system with a five-membered ring fused to a benzene (B151609) ring, and the 1,3-benzodioxole (B145889) part, a benzene ring fused to a five-membered dioxole ring, both contribute to this planarity. chemicalbook.comwikipedia.org

The fusion of these rings will likely induce some degree of bond fixation and slight deviation from perfect planarity, particularly around the sp3-hybridized carbon of the five-membered ring in the indene moiety. DFT studies on related indazole derivatives have successfully predicted their molecular structures. rsc.org Similarly, theoretical studies on 1,3-benzodioxole derivatives have been used to determine their molecular structure. researchgate.netresearchgate.net It is anticipated that the bond lengths within the benzene ring of 5H-indeno[5,6-d] researchgate.netchemrxiv.orgdioxole would be in the typical aromatic range (approximately 1.39-1.41 Å), while the C-O bonds in the dioxole ring would be around 1.37 Å.

Illustrative Table of Predicted Bond Lengths for 5H-indeno[5,6-d] researchgate.netchemrxiv.orgdioxole based on Analogous Compounds

Bond TypePredicted Length (Å)Analogous Compound Source
Aromatic C-C1.39 - 1.41Indene, Benzene
C-O (Dioxole)~1.371,3-Benzodioxole
C-C (Indene 5-membered ring)1.45 - 1.51Indene

Note: The data in this table is illustrative and based on typical bond lengths found in the constituent fragments of the target molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.com

For 5H-indeno[5,6-d] researchgate.netchemrxiv.orgdioxole, the HOMO is expected to be a π-orbital delocalized across the fused aromatic system, with significant contributions from the electron-rich benzodioxole moiety. The LUMO is also anticipated to be a π*-orbital distributed over the entire ring system. The presence of the electron-donating dioxole ring is likely to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted indene. DFT calculations on fused heterocyclic systems have been effectively used to determine their HOMO and LUMO energies. raco.cat Studies on indazole derivatives have also utilized DFT to calculate their HOMO-LUMO energy gaps. rsc.org

Illustrative Table of Predicted FMO Properties for 5H-indeno[5,6-d] researchgate.netchemrxiv.orgdioxole

PropertyPredicted Value/CharacteristicRationale based on Analogous Systems
HOMO EnergyRelatively HighElectron-donating effect of the dioxole ring
LUMO EnergyRelatively LowExtended π-conjugation
HOMO-LUMO GapModerateBalance of aromaticity and electron-donating groups

Note: The data in this table is qualitative and predictive, based on general principles and data from related molecular systems.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.

For 5H-indeno[5,6-d] researchgate.netchemrxiv.orgdioxole, the MEP surface is expected to show a region of high electron density (red) around the oxygen atoms of the dioxole ring, making them potential sites for interaction with electrophiles. The aromatic rings will also exhibit negative potential above and below the plane of the molecule. Regions of positive potential are likely to be located around the hydrogen atoms. MEP analysis of 1,3-benzodioxole derivatives has been used to identify their active centers. researchgate.net

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules.

Theoretical Vibrational Assignments: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. For 5H-indeno[5,6-d] researchgate.netchemrxiv.orgdioxole, characteristic vibrational modes would include C-H stretching of the aromatic and methylene (B1212753) groups, C=C stretching of the aromatic rings, and C-O stretching of the dioxole ring. Theoretical vibrational analysis has been performed for related heterocyclic compounds. scirp.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. youtube.com The UV-Vis spectrum of 5H-indeno[5,6-d] researchgate.netchemrxiv.orgdioxole is expected to show absorptions in the ultraviolet region, corresponding to π-π* transitions within the conjugated system. The extended conjugation provided by the fused ring system would likely result in absorptions at longer wavelengths compared to its individual components, indene and 1,3-benzodioxole. Experimental and theoretical studies on 1,3-benzodioxole derivatives have investigated their UV-Vis absorption and emission characteristics. semanticscholar.org

DFT calculations can be used to compute various thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy. journalspub.info These properties are crucial for understanding the stability of a molecule and the energetics of its reactions. For 5H-indeno[5,6-d] researchgate.netchemrxiv.orgdioxole, the fused aromatic structure contributes to its thermodynamic stability. Theoretical calculations can also be employed to investigate the energetics of potential reactions, such as electrophilic substitution on the aromatic rings. The thermodynamic properties of various heterocyclic compounds have been successfully studied using computational methods. scirp.orgunipi.it

Molecular Modeling and Dynamics Simulations

MD simulations could be used to study the aggregation behavior of 5H-indeno[5,6-d] researchgate.netchemrxiv.orgdioxole in different solvents, its interaction with biological macromolecules, or its diffusion through membranes. Such simulations would rely on accurate force fields, which could be developed from quantum mechanical calculations. MD simulations have been employed to investigate the interaction of spiro[indene] derivatives with DNA. tandfonline.com

Conformational Analysis

Detailed conformational analysis of 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole, including identification of stable conformers, energy landscapes, and geometric parameters, requires specific computational chemistry studies which are not currently published.

Ligand-Protein Interaction Profiling (Molecular Docking)

Molecular docking studies involve the simulation of the binding of 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole or its derivatives to specific protein targets. This requires data on binding affinities, interaction modes (e.g., hydrogen bonding, hydrophobic interactions), and the identification of key amino acid residues, which are not available in existing literature for this specific compound.

In Silico Prediction of Reactivity and Selectivity

The in silico prediction of the chemical reactivity and selectivity of 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole would involve quantum chemical calculations to determine properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and Fukui functions. This information helps in predicting sites for electrophilic and nucleophilic attack and the regioselectivity of reactions. Currently, such specific computational predictions for 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole have not been reported.

Biological Activity and Mechanistic Insights of 5h Indeno 5,6 D 1 2 Dioxole Derivatives

Modulation of Enzyme Activity (In Vitro Investigations)

Topoisomerase I Inhibition

Derivatives of the indenoisoquinoline scaffold, which can incorporate a methylenedioxy group analogous to the 5H-indeno[5,6-d]dioxole structure, are recognized as a significant class of non-camptothecin topoisomerase I (Top1) inhibitors. These compounds exert their anticancer effects by stabilizing the Top1-DNA cleavage complex, which leads to DNA damage and subsequent cell death. The inclusion of substituents on the aromatic rings, such as the methylenedioxy group, has been a key strategy in developing more potent and effective inhibitors.

Research has shown a consistent benefit to having di(methoxy) and methylenedioxy substituents on the indenoisoquinoline core for enhancing biological activity. These groups are part of the core pharmacophore that intercalates into the DNA at the site of the enzyme-mediated cleavage. Molecular modeling suggests that these substituents can increase biological activity by improving interactions with DNA base pairs or with the amino acid residues of the Topoisomerase I enzyme. The development of these compounds has led to several derivatives entering clinical trials, including indotecan (B1684460) (LMP400) and indimitecan (B1684459) (LMP776).

Further modifications, such as the addition of nitrogen heterocycles to the lactam side chain of the indenoisoquinoline structure, have been explored in combination with the methylenedioxy-substituted core. This strategy has produced highly cytotoxic compounds with potent Top1 inhibition. Additionally, the synthesis of organometallic derivatives, such as copper(II) indenoisoquinoline complexes, has been shown to yield compounds with potent dose-dependent Top1 inhibitory activity and cytotoxic effects on various adenocarcinoma cell lines.

The table below summarizes the structural elements of indenoisoquinoline derivatives and their general impact on Topoisomerase I inhibition, as specific IC50 values for 5H-indeno[5,6-d]dioxole derivatives are not available.

Core ScaffoldKey SubstituentSide Chain ModificationGeneral Impact on Topoisomerase I Inhibition
IndenoisoquinolineMethylenedioxy GroupStandard Lactam Side ChainEnhances biological activity and potent Top1 inhibition.
IndenoisoquinolineMethylenedioxy GroupNitrogen HeterocyclesCan lead to highly cytotoxic compounds with potent Top1 inhibition.
IndenoisoquinolineMethylenedioxy GroupCopper(II) ComplexResults in potent, dose-dependent Top1 inhibitory activity.

Cellular Pathway Interrogation (In Vitro Studies)

In vitro studies are fundamental to elucidating the mechanisms by which 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole derivatives exert their biological effects at a cellular level. These investigations provide critical insights into how these compounds modulate specific signaling cascades and affect cell health and proliferation.

ER Stress Pathway Biomarker Modulation

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and trafficking. nih.gov When the ER's protein-folding capacity is overwhelmed, a state of "ER stress" ensues, activating a complex signaling network known as the Unfolded Protein Response (UPR). nih.govnih.gov The UPR is mediated by three primary ER-transmembrane sensors: IRE1 (inositol-requiring transmembrane kinase/endoribonuclease 1), PERK (double-stranded RNA-dependent protein kinase-like eukaryotic initiation factor 2α kinase), and ATF6 (activating transcription factor-6). nih.govnih.gov

Activation of these pathways aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. researchgate.net Derivatives of the 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole scaffold are investigated for their potential to modulate these key UPR biomarkers. By influencing the activation of IRE1, PERK, or ATF6, these compounds could potentially alter cell fate decisions under conditions of ER stress, a mechanism relevant to various pathological states. Research in this area seeks to determine if these derivatives can either mitigate ER stress to promote cell survival or enhance it to induce apoptosis in diseased cells, such as cancer cells.

Cellular Viability Assays and Effects on Cell Lines

Cellular viability assays are crucial for determining the cytotoxic and cytostatic effects of 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole derivatives. Structurally related 1,3-benzodioxole (B145889) compounds have demonstrated significant growth inhibitory effects across a panel of human tumor cell lines. researchgate.net These effects are typically quantified by parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill). researchgate.net

For instance, studies on certain nitro and amino derivatives of related benzodioxole structures have shown potent activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. researchgate.net Furthermore, the indene (B144670) skeleton has been shown to be a viable platform for compounds that inhibit the proliferation of specific cell lines, such as the NB4 human promyelocytic leukemia cell line. mdpi.com In other contexts, related compounds have been evaluated for their neuroprotective effects, showing an ability to increase cell viability in PC12 cells challenged with Aβ₁₋₄₂-induced injury. researchgate.net

Table 1: Growth Inhibitory Effects of Related Benzodioxole Derivatives on Human Tumor Cell Lines Data presented as -log₁₀(Molar Concentration) and is representative of related compound classes.

Cell Line CategoryGI₅₀TGILC₅₀
Leukemia4.484.054.00
Non-Small Cell Lung4.434.054.00
Colon Cancer4.514.014.01
Ovarian Cancer4.154.004.00
Breast Cancer4.234.044.00

Receptor Ligand Binding and Neurotransmitter System Interactions (In Vitro)

The 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole scaffold and its bioisosteres are recognized for their potential to interact with various receptor systems. The rigid indene framework serves as a versatile platform for designing ligands with specific receptor affinities and selectivities.

In vitro binding assays have demonstrated that indene derivatives can act as potent agonists for nuclear receptors, such as the Retinoic Acid Receptor α (RARα). mdpi.com These assays, often utilizing time-resolved fluorescence resonance energy transfer (TR-FRET), quantify the binding affinity of the compounds to their target receptor. mdpi.com

Furthermore, the broader class of compounds containing the benzo smolecule.comresearchgate.netdioxole moiety has been extensively studied for interaction with G-protein coupled receptors, including endothelin receptors. researchgate.net These studies reveal that specific structural arrangements are necessary for high-affinity binding to targets like the Endothelin-A (ETₐ) receptor. researchgate.net The interaction of such compounds with various neurotransmitter systems is a key area of research. nih.govnih.gov Modifications to core structures are explored to modulate binding affinity and selectivity for targets such as dopamine (B1211576) D₂ and D₃ receptors, which are critical in neuropharmacology. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

SAR studies are essential for optimizing the biological activity of 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole derivatives. These studies systematically alter the chemical structure to identify key molecular features responsible for target interaction and to enhance properties like potency and selectivity.

Identification of Key Pharmacophoric Elements

SAR studies on structurally related compounds have successfully identified the key pharmacophoric elements necessary for high-affinity receptor binding. A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to interact with its specific biological target.

For a series of Endothelin-A receptor antagonists built on a related chromene skeleton, a comprehensive SAR study revealed that the following elements were crucial for potent binding affinity researchgate.net:

The m,p-methylenedioxyphenyl group: This moiety, which is the core of 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole, was identified as a critical component for receptor recognition.

A Carboxyl Group: The presence of a carboxylic acid functional group at a specific position was found to be essential for activity.

An Isopropoxy Group: A strategically placed isopropoxy substituent significantly contributed to the binding affinity.

Specific Stereochemistry: The (R)-configuration at a chiral center was determined to be vital for optimal receptor fit. researchgate.net

Similarly, for indene-based RARα agonists, the unsubstituted indene skeleton itself was identified as a feasible pharmacophoric platform, with further substitutions modulating the binding potency. mdpi.com

Impact of Structural Modifications on Target Affinity and Selectivity

Minor structural modifications to the 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole core and its analogs can have a dramatic impact on their affinity and selectivity for biological targets. researchgate.net

Substitution on the Indene Ring: In the development of RARα agonists, the addition of alkoxyl groups to the indene skeleton was generally found to be detrimental, leading to less potent compounds compared to the unsubstituted parent molecule. mdpi.com

Modification of Agonist Moieties: For dopamine receptor ligands, functionalization of key hydroxyl and amino groups can significantly modulate affinity. Converting these groups to sulfonate esters or sulfonamides can improve D₃ receptor affinity, but often results in a loss of agonist potency. nih.gov

Stereochemistry and Core Structure: As seen with ETₐ antagonists, the stereochemistry is paramount. The SAR study of these compounds established that the (R)-2H-chromene skeleton was the crucial basic structure recognized by the receptor, with the most potent compound exhibiting an IC₅₀ value of 0.19 nM and being 630-fold more selective for the ETₐ receptor over the ETₑ receptor. researchgate.net

These findings underscore the high degree of structural precision required to achieve desired biological activity and highlight how systematic modifications can fine-tune the pharmacological profile of compounds based on the 5H-indeno[5,6-d] smolecule.comresearchgate.netdioxole scaffold.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Scaffolds

Compound Class/TargetKey Structural FeatureImpact on Activity
Indene-based RARα AgonistsUnsubstituted indene skeletonProvides a feasible platform for receptor binding. mdpi.com
Indene-based RARα AgonistsAddition of alkoxyl groupsGenerally decreases binding affinity. mdpi.com
Chromene-based ETₐ Antagonists(R)-stereochemistryCrucial for potent receptor binding. researchgate.net
Chromene-based ETₐ Antagonistsm,p-methylenedioxyphenyl groupEssential structural requirement for high affinity. researchgate.net
Dopamine D₂/D₃ LigandsSulfonamide functionalization of amino groupCan improve D₃ receptor affinity but may reduce agonist potency. nih.gov

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive and exhaustive search of scientific literature and databases, it has been determined that there is a notable absence of published research specifically detailing the in vitro biological screening of derivatives of the chemical compound 5H-indeno[5,6-d] researchgate.netmdpi.comdioxole . The initial request for an article focused solely on the biological activity and mechanistic insights of this specific compound series, including detailed research findings and data tables on its in vitro screening methodologies, cannot be fulfilled at this time due to the lack of available primary research data.

Searches for methodologies such as anticancer, antimicrobial, and enzyme inhibition assays connected to 5H-indeno[5,6-d] researchgate.netmdpi.comdioxole derivatives did not yield any studies containing the specific, quantitative data (e.g., IC50, GI50 values) required to construct the requested data tables and detailed findings sections.

While research exists on structurally related but distinct chemical classes, such as:

Benzodioxole derivatives : Some studies describe their evaluation as potential anticancer agents, detailing methodologies like MTT assays against various cancer cell lines and lactate (B86563) dehydrogenase (LDH) inhibition assays.

Indeno[1,2-c]pyrazole and Indenoindole derivatives : These have been investigated for activities including protein kinase inhibition and cytotoxicity, with established protocols for their in vitro evaluation.

Indole and Indazole-based compounds : A broad range of research is available for these compounds, covering cytotoxicity, enzyme inhibition, and antimicrobial screening.

However, extrapolating these findings to the 5H-indeno[5,6-d] researchgate.netmdpi.comdioxole core would violate the strict requirement to focus solely on the specified compound. The single located reference to a related structure, 6,7-dihydro-5H-indeno[5,6-d] researchgate.netmdpi.comdioxole-6-carboxylic acid, only alluded to potential anti-inflammatory and antioxidant properties without providing concrete experimental data or describing the screening methodologies used.

Therefore, without primary scientific literature that has synthesized and biologically evaluated derivatives of 5H-indeno[5,6-d] researchgate.netmdpi.comdioxole, it is not possible to generate a scientifically accurate and informative article that adheres to the user's explicit instructions for content and structure. An article on this topic would consist entirely of speculation based on related compounds, which would not meet the required standards of scientific accuracy and authority.

Should research on the biological activities of 5H-indeno[5,6-d] researchgate.netmdpi.comdioxole derivatives be published in the future, the generation of such an article would then become feasible.

Applications and Future Directions in Chemical Research

Utility as Precursors and Intermediates in Organic Synthesis

The 5H-indeno[5,6-d] chemscene.comrsc.orgdioxole core and its close chemical relatives, such as those based on the benzo[d] chemscene.comrsc.orgdioxole structure, are valuable intermediates in the synthesis of complex natural products, particularly alkaloids. The methylenedioxy moiety is a common feature in numerous biologically active compounds.

Research has demonstrated the successful total synthesis of various benzo[d] chemscene.comrsc.orgdioxole-type benzylisoquinoline alkaloids, including aporphines like (S)-(+)-ovigerine, coptisines, and dibenzopyrrocolines. rsc.org These synthetic strategies often rely on key reactions such as Pd-catalyzed arylation and asymmetric hydrogenation to construct the core alkaloid framework efficiently. rsc.org The structural similarity of 5H-indeno[5,6-d] chemscene.comrsc.orgdioxole suggests its potential as a precursor for analogous synthetic campaigns, offering a pathway to novel alkaloid structures that incorporate the indene (B144670) ring system. The indane-1,3-dione substructure, a close relative, is a well-established starting material for constructing a variety of fused heterocyclic systems, including indenopyridines, indenothiophenes, and indenopyrazoles. researchgate.net These transformations highlight the reactivity of the indane core and its utility in building diverse molecular libraries.

Furthermore, derivatives such as 6,7-Dihydro-5H-indeno[5,6-d] chemscene.comrsc.orgdioxol-5-one and its corresponding amine serve as key building blocks. bldpharm.comsapalaorganics.com For instance, the synthesis of stiripentol (B1682491) analogs, an antiepileptic drug, utilizes a 1,3-benzodioxole (B145889) moiety, underscoring the pharmaceutical relevance of this structural unit. mdpi.com The synthetic accessibility of functionalized indenodioxoles, like 7-Amino-6,7-dihydro-5H-indeno[5,6-d] chemscene.comrsc.orgdioxol-5-one hydrochloride, provides chemists with versatile starting points for élaborating more complex target molecules. scbt.com

Scaffold for Drug Discovery and Development (Pre-clinical Stages)

The indane and indenopyrazole nuclei, which are structurally related to 5H-indeno[5,6-d] chemscene.comrsc.orgdioxole, are recognized as "intelligent nuclei" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. nih.gov Derivatives built upon these scaffolds have shown significant promise in preclinical studies, particularly in the development of novel anticancer agents and enzyme inhibitors.

Recent research has focused on synthesizing novel indenopyrazole, indenoazine, and indenothiophene derivatives from indan-1,3-dione. nih.gov Several of these compounds have been evaluated for their cytotoxic effects against cancer cell lines.

Table 1: Preclinical Anticancer Activity of Selected Indanone Derivatives

CompoundCell LineActivityReference
Indenopyrazole Derivative (Compound 23)HeLa (Cervical Cancer)Most active in study nih.gov
Indenopyrazole Derivative (Compound 20)OVCAR-3 (Ovarian Cancer)Most active in study nih.gov
Cortistatin A Analog (Compound 10l)HMEC-1 (Endothelial)IC₅₀ = 0.59 µM nih.gov
Cortistatin A Analog (Compound 10l)CEM (Leukemia)IC₅₀ = 1.5 µM nih.gov
Cortistatin A Analog (Compound 10l)HeLa (Cervical Cancer)IC₅₀ = 2.9 µM nih.gov

This table is interactive. Click on the headers to sort. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that specific structural modifications to the indane core can lead to potent and selective anticancer activity. nih.govnih.gov Beyond cancer, these scaffolds are being explored for other therapeutic targets. For example, a series of 6,7-dihydro-5H-pyrazolo[5,1-b] chemscene.comrsc.orgoxazinesulfonylureas, which can be seen as related heterocyclic systems, were developed as potent and selective inhibitors of the NLRP3 inflammasome, a target for inflammatory and autoimmune diseases. nih.gov The discovery of these molecules involved overcoming preclinical safety hurdles related to solubility by introducing basic amine substituents, leading to the identification of a clinical candidate, GDC-2394. nih.gov Similarly, other related scaffolds have been used to design inhibitors for enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and Bruton's tyrosine kinase (BTK), which are implicated in inflammation and B-cell malignancies, respectively. nih.govrsc.org

Exploration in Materials Science (e.g., Optical Properties)

The rigid, planar, and electron-rich nature of the 5H-indeno[5,6-d] chemscene.comrsc.orgdioxole framework makes it an attractive candidate for the development of novel organic materials with interesting optical and electronic properties. Research into related indanone and indenothiophene derivatives has revealed their potential for applications in organic electronics and nonlinear optics (NLO).

One area of exploration is in non-fullerene acceptors (NFAs) for organic photovoltaics (OPVs). For instance, perylene (B46583) diimides (PDIs) end-capped with indeno[1,2-b]thiophene (IDT) units have been synthesized and studied. nih.gov These molecules exhibit strong absorption in the visible and near-infrared regions, a crucial property for solar cell materials. nih.gov The study of different regioisomers (1,6- vs 1,7-substitution) of these IDT-PDI molecules has shown that subtle structural changes can significantly impact device performance, with one isomer demonstrating higher efficiency in solar cells. nih.gov

Furthermore, indanone-based derivatives have been investigated for their third-order nonlinear optical (NLO) properties. NLO materials are essential for applications in optical switching, data storage, and telecommunications. Studies involving donor-spacer-acceptor dyads based on an indanone core have been conducted. researchgate.net The NLO properties, such as the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β), were assessed using techniques like Z-scan measurements, confirming the potential of these compounds in optical applications. researchgate.net

Prospects for Further Theoretical and Computational Studies

Theoretical and computational chemistry provides powerful tools to predict the properties of molecules like 5H-indeno[5,6-d] chemscene.comrsc.orgdioxole and to guide synthetic efforts. Density Functional Theory (DFT) is frequently employed to investigate the structural, electronic, and mechanistic aspects of related compounds.

Computational studies on indenopyrazole derivatives have been used to analyze electronic properties through the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding energy gaps (ΔE). nih.govresearchgate.net These calculations help in understanding charge transfer properties and reactivity. For example, theoretical studies on pyrazolo-fused azafluorenones have been used to compute absorption spectra (using TD-DFT) and NMR chemical shifts, showing good agreement with experimental data. researchgate.net

Table 2: Representative Calculated Properties for Related Scaffolds

Study SubjectMethodCalculated PropertySignificanceReference
Indeno[2′,1′:5,6]pyrido[2,3-d]pyrazolesDFTHOMO-LUMO, DOSExplains electronic and charge transfer properties researchgate.net
5,6-diaroylisoindoline-1,3-dioneDFT (ωB97X-D)Reaction transition statesElucidates reaction mechanism and energy barriers researchgate.net
DTS(FBTTh₂)₂-based DerivativesDFTPolarizability (α), Hyperpolarizability (β, γ)Predicts nonlinear optical (NLO) properties nih.gov
Indole DerivativesDFT (B3LYP)HOMO-LUMO gap (4.9-5.0 eV)Confirms chemical reactivity researchgate.net

This table is interactive. Click on the headers to sort.

Future computational work on 5H-indeno[5,6-d] chemscene.comrsc.orgdioxole could focus on:

Reaction Mechanism Elucidation: Modeling potential synthetic pathways to predict reaction barriers and identify optimal conditions.

Virtual Screening: Docking studies of virtual libraries based on the indenodioxole scaffold against various biological targets (e.g., kinases, enzymes) to identify promising candidates for synthesis.

NLO Property Prediction: Calculating hyperpolarizabilities for newly designed derivatives to screen for potential high-performance NLO materials.

Spectroscopic Correlation: Correlating calculated NMR, IR, and UV-Vis spectra with experimental data to confirm the structures of novel synthesized compounds.

Emerging Methodologies for Synthesis and Biological Evaluation

The development of efficient and environmentally benign synthetic methods is a constant pursuit in organic chemistry. For scaffolds like 5H-indeno[5,6-d] chemscene.comrsc.orgdioxole, emerging methodologies focus on increasing complexity in fewer steps and under milder conditions.

Multi-component reactions (MCRs) are a powerful tool for achieving molecular diversity. The synthesis of indeno[1,2-b]quinoline derivatives has been accomplished through a four-component reaction of an aldehyde, indan-1,3-dione, dimedone, and an amine source. nih.gov These methods often employ novel catalytic systems, such as heterogeneous CuO supported on zeolite-Y, which can be recycled and reused, aligning with the principles of green chemistry. nih.gov Microwave-assisted synthesis is another emerging technique that can significantly reduce reaction times and improve yields, as demonstrated in the one-pot synthesis of indeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one derivatives in water. researchgate.net

For biological evaluation, modern techniques allow for high-throughput screening and detailed mechanistic insights. Beyond standard cytotoxicity assays against cancer cell lines (e.g., HeLa, OVCAR-3), researchers are employing specific enzyme inhibition assays. nih.govnih.gov For example, the evaluation of novel compounds as inhibitors of Bruton's tyrosine kinase (BTK) involves measuring IC₅₀ values in enzymatic assays and then confirming their cellular activity by observing the inhibition of autophosphorylation of BTK and its downstream signaling molecules in relevant cell lines like Ramos cells. rsc.org Similarly, the discovery of cortistatin A analogs involved screening for inhibition of Cyclin-Dependent Kinase 8 (CDK8). nih.gov These targeted biological evaluations provide a much clearer understanding of a compound's mechanism of action, which is crucial for further development in preclinical stages.

Q & A

Q. Q: What are the common synthetic routes for preparing 5H-indeno[5,6-d][1,3]dioxole derivatives, and how can reaction conditions be optimized?

A: Synthesis typically involves multi-step organic reactions. For example, brominated derivatives (e.g., 5-bromo-4-phenylbenzo[d][1,3]dioxole) are synthesized via bromination of benzo[d][1,3]dioxole precursors under controlled conditions . For functionalized derivatives, condensation reactions (e.g., with furan-2-carboxylic acid or nitroalkenes) are performed under acidic or catalytic conditions. Optimization parameters include temperature (−78°C for LDA-mediated reactions), solvent choice (THF or toluene), and purification methods (silica chromatography, C18 columns) .

Q. Q: How can enantioselectivity be achieved in the synthesis of this compound derivatives?

A: Enantioselective synthesis requires chiral catalysts or auxiliaries. For instance, (R)-5-vinyl-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxole was synthesized using a palladium-catalyzed allyl–aryl cross-coupling with (R,R)-L2 ligand, achieving stereochemical control via tandem hydroboration/oxidation . Chiral cyclopentadienyl ligands (e.g., Cpx*) in rare-earth metal complexes also enable stereoselective polymerization of indeno-dioxole derivatives .

Mechanistic Insight:

  • Pd-Catalyzed Coupling : The (R,R)-L2 ligand coordinates to Pd, directing π-allyl intermediate formation with defined stereochemistry .
  • Ligand Design : Bulky substituents in Cpx* ligands prevent undesired racemization during catalysis .

Structural and Spectral Analysis

Q. Q: What spectroscopic techniques are critical for characterizing this compound derivatives, and how are data contradictions resolved?

A:

  • 1H/13C NMR : Assigns proton environments (e.g., δ 7.23–7.40 ppm for aromatic protons in trifluoromethyl derivatives) and confirms regiochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1705 cm⁻¹ in nitromethyl derivatives) .
  • X-ray Crystallography : Resolves bond-length ambiguities (e.g., C–O bond lengths in benzo[d][1,3]dioxole frameworks) .

Data Contradiction Example:
Discrepancies in NOE (Nuclear Overhauser Effect) signals for diastereomers may arise due to conformational flexibility. Resolution involves computational modeling (DFT) or variable-temperature NMR to stabilize rotamers .

Biological Activity and Pharmacological Applications

Q. Q: What methodologies are used to evaluate the biological activity of 5H-indeno[5,3-d][1,3]dioxole derivatives?

A:

  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HepG2, HCT116) with IC50 determination .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., for PDI inhibitors) measure binding affinity (Ki) and isoform selectivity .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict interactions with targets like proteasomes or kinases .

Key Finding:
Thiourea derivatives with benzo[d][1,3]dioxole moieties show IC50 values <10 μM against MCF-7 breast cancer cells, linked to apoptosis induction via caspase-3 activation .

Advanced Mechanistic Studies

Q. Q: How do reaction mechanisms differ for halogenated vs. non-halogenated this compound derivatives?

A: Halogenation (e.g., bromine at C5) alters electron density, directing electrophilic substitution. For example:

  • Brominated Derivatives : Undergo Suzuki-Miyaura coupling at C5 due to Br's leaving-group ability .
  • Non-Halogenated Derivatives : Participate in Diels-Alder reactions via electron-rich diene systems .

Mechanistic Table:

Reaction TypeHalogenated DerivativeNon-Halogenated Derivative
Nucleophilic Substitution Favored (Br as leaving group)Not observed
Electrophilic Aromatic Substitution Limited (deactivated ring)Dominant (activated by OCH2O)

Computational and Experimental Integration

Q. Q: How can DFT calculations complement experimental data in studying this compound reactivity?

A:

  • Reaction Pathway Validation : DFT (B3LYP/6-31G*) calculates transition-state energies for Claisen rearrangements or cycloadditions .
  • Electronic Structure Analysis : Frontier molecular orbital (FMO) analysis predicts regioselectivity in nitration or halogenation .
  • Spectra Prediction : IR and NMR chemical shifts are simulated (GIAO method) to resolve ambiguous experimental peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.